molecular formula C12H16BrN B13600462 2-(3-Bromo-2-methylphenyl)piperidine

2-(3-Bromo-2-methylphenyl)piperidine

Cat. No.: B13600462
M. Wt: 254.17 g/mol
InChI Key: MAYBIBOGFMTTRD-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-methylphenyl)piperidine is an organic compound with the molecular formula C12H16BrN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromine atom and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methylphenyl)piperidine typically involves the reaction of 3-bromo-2-methylbenzyl chloride with piperidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-methylphenyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound to its corresponding amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as ammonia (NH3), thiols (RSH), or alkoxides (RO-) in the presence of a suitable base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-2-methylphenyl)piperidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(3-Bromo-2-methylphenyl)piperidine can be compared with other similar compounds, such as:

    2-(3-Chloro-2-methylphenyl)piperidine: Similar structure but with a chlorine atom instead of bromine. May exhibit different reactivity and biological activity.

    2-(3-Fluoro-2-methylphenyl)piperidine: Contains a fluorine atom instead of bromine. Fluorine substitution can significantly alter the compound’s properties.

    2-(3-Iodo-2-methylphenyl)piperidine:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its chemical reactivity and biological activity in distinct ways compared to its analogs.

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

2-(3-bromo-2-methylphenyl)piperidine

InChI

InChI=1S/C12H16BrN/c1-9-10(5-4-6-11(9)13)12-7-2-3-8-14-12/h4-6,12,14H,2-3,7-8H2,1H3

InChI Key

MAYBIBOGFMTTRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C2CCCCN2

Origin of Product

United States

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